(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride is a chemical compound known for its potential pharmacological applications. It falls under the category of sulfonamide compounds, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). This compound is particularly notable for its chiral nature, as indicated by the "(R)" designation, which refers to its specific stereochemistry.
This compound can be classified as a sulfonamide derivative, specifically a pyridine-based sulfonamide. The molecular formula is CHNOS·HCl, and it is recognized in various chemical databases, including PubChem and BenchChem. The compound has been studied for its potential use in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways .
The synthesis of (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride typically involves several key steps:
These synthetic pathways require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product .
The molecular structure of (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride can be described as follows:
The structural representation can be visualized using molecular modeling software or chemical drawing tools, which provide insights into bond angles and spatial orientation .
(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride can participate in various chemical reactions:
The mechanism of action for (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride is primarily linked to its interaction with biological targets:
Research indicates that such compounds can exhibit selectivity towards certain biological targets, making them valuable in drug development .
(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride exhibits several notable physical and chemical properties:
Chemical properties include its stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations .
The applications of (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride span various fields:
The synthesis of enantiopure (3R)-pyrrolidine hinges on stereoselective methods to establish the chiral center. Asymmetric hydrogenation of prochiral enamines or pyrroline derivatives using chiral catalysts (e.g., Rh-DuPhos complexes) achieves enantiomeric excess (ee) >98% [6]. Alternatively, biocatalytic resolution employs lipases or esterases to kinetically resolve racemic 3-aminopyrrolidine precursors, yielding the (R)-enantiomer with high selectivity [6]. A third approach uses chiral auxiliaries: (S)-proline-derived reagents direct stereochemistry in cyclization reactions to form the pyrrolidine ring with defined (R)-configuration [6]. These intermediates are typically protected as tert-butoxycarbonyl (Boc) derivatives before sulfonylation to prevent racemization during downstream reactions [3].
Table 1: Asymmetric Synthesis Methods for (3R)-Pyrrolidine
Method | Key Reagent/Catalyst | ee (%) | Yield (%) |
---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos | >98 | 92 |
Biocatalytic Resolution | Candida antarctica Lipase B | 99 | 45* |
Chiral Auxiliary-Mediated | (S)-Proline Glycinamide | 97 | 88 |
*Theoretical max yield for kinetic resolution: 50%
Functionalization of the pyrrolidine nitrogen with the pyridine-2-sulfonyl group employs sulfonyl chloride coupling under Schotten-Baumann conditions. Pyridine-2-sulfonyl chloride reacts with Boc-protected (3R)-pyrrolidin-3-amine in tetrahydrofuran (THF) at 0°C, using aqueous ammonia as base to form the sulfonamide bond without epimerization [3] [7]. Critical to this step is rigorous exclusion of moisture to suppress hydrolysis of the sulfonyl chloride. Alternative sulfinate-based coupling leverages pyridine-2-sulfinates (e.g., generated in situ from pyridyl halides and sodium sulfite) as nucleophilic partners in palladium-catalyzed reactions, though this method is less prevalent for sulfonamide formation [10]. Post-coupling, acid hydrolysis (e.g., hydrochloric acid in dioxane) removes the Boc group, yielding the free amine as its hydrochloride salt [3].
Table 2: Sulfonylation Reaction Parameters
Sulfonylation Agent | Solvent | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
Pyridine-2-sulfonyl chloride | Tetrahydrofuran | 0°C → 25°C | 4 hours | 85 |
In situ generated pyridine-2-sulfinate | Dimethylformamide | 80°C | 12 hours | 62 |
When asymmetric synthesis is impractical, diastereomeric salt crystallization resolves racemic pyrrolidine precursors. Di-(p-toluoyl)-D-tartaric acid preferentially crystallizes the (R)-enantiomer as an insoluble salt from ethanol, achieving de >95% after two recrystallizations [6]. Simulated moving bed chromatography (SMB) on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates racemates at preparative scale with >99% ee and minimal solvent consumption [6]. The absolute (R)-configuration is verified via X-ray crystallography of intermediates (e.g., Boc-protected sulfonamide crystals), comparing experimental and calculated circular dichroism spectra, or chiral high-performance liquid chromatography against the (S)-enantiomer standard (PubChem CID 66570274) [4] [6].
Table 3: Chiral Resolution Performance Metrics
Technique | Resolution Agent/Phase | ee (%) | Throughput (g/day) |
---|---|---|---|
Diastereomeric Salt Crystallization | Di-(p-toluoyl)-D-tartaric acid | 95–99 | 50* |
Simulated Moving Bed Chromatography | Chiralcel OD-H | >99.5 | 200 |
*Batch process; throughput depends on reactor volume
The pyridine-pyrrolidine sulfonamide scaffold serves as a precursor for palladium-catalyzed cross-coupling to install pharmacologically active groups. Suzuki-Miyaura reactions with arylboronic acids utilize tris(dibenzylideneacetone)dipalladium(0) and triphenylphosphine in toluene/water at 80°C, enabling biaryl formation at the pyridine 4-position without compromising stereochemistry [3] [5]. Willis pyridinates (pyridine-2-sulfinates) act as nucleophiles in desulfinylative couplings with aryl halides, broadening access to sterically hindered pyridine derivatives [10]. Additionally, nucleophilic aromatic substitution on chloropyrimidine intermediates (e.g., 2,4-dichloropyrimidine) with (R)-N-(pyrrolidin-3-yl)pyridine-2-sulfonamide occurs in dimethylformamide at 100°C, forming hybrid molecules for dual carbonic anhydrase/TRPV1 modulation [3] [9].
Table 4: Hybrid Pharmacophore Synthesis via Coupling Reactions
Coupling Strategy | Catalyst/Conditions | Key Applications | Yield Range (%) |
---|---|---|---|
Suzuki-Miyaura | Pd₂(dba)₃, PPh₃, Na₂CO₃, Toluene/H₂O | Installation of aryl groups at pyridine C4 | 70–85 |
Nucleophilic Aromatic Substitution | K₂CO₃, Dimethylformamide, 100°C | Pyrimidine-pyrrolidine hybrids | 65–90 |
Desulfinylative Coupling | Pd(OAc)₂, XantPhos, Cs₂CO₃, Dioxane | Sterically hindered biaryl synthesis | 55–75 |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2